2,5-Dibromo-1-fluoro-3-methoxybenzene
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Overview
Description
2,5-Dibromo-1-fluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5Br2FO. It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methoxy group are substituted at specific positions on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-1-fluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to remove halogens.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-1-fluoro-3-methoxybenzene, while oxidation can produce 2,5-dibromo-1-fluoro-3-methoxybenzaldehyde .
Scientific Research Applications
2,5-Dibromo-1-fluoro-3-methoxybenzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,5-Dibromo-1-fluoro-3-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxy group can engage in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2-fluoro-5-methoxybenzene
- 1,5-Dibromo-2-fluoro-3-methoxybenzene
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
Uniqueness
2,5-Dibromo-1-fluoro-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms, along with the methoxy group, allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
2,5-dibromo-1-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYXLFFIPUHNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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